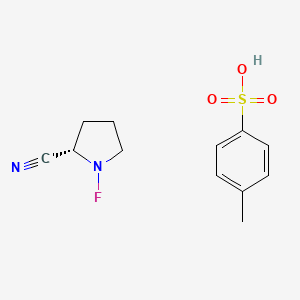

(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate

Description

Properties

Molecular Formula |

C12H15FN2O3S |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2S)-1-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-8-3-1-2-5(8)4-7/h2-5H,1H3,(H,8,9,10);5H,1-3H2/t;5-/m.0/s1 |

InChI Key |

UNOGBRLKAJZWPN-ZSCHJXSPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)F)C#N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Fluoro Group: The fluoro substituent is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic addition reaction using a cyanide source like sodium cyanide.

Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride in the presence of a base to form the p-toluenesulfonate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Characteristics

The structural configuration of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate is critical to its functionality. The stereochemistry at the chiral centers (2S and 4R) influences its binding affinity and biological activity. The presence of the p-toluenesulfonate moiety enhances solubility, making it suitable for various chemical applications.

Cancer Imaging

Recent studies have highlighted the potential of (2S)-cyano-(4R)-fluoro-pyrrolidine derivatives as pharmacophores for designing radioligands targeting fibroblast activation protein (FAP) in cancer diagnostics. For instance, the compound has been evaluated in the context of gallium-68 labeled tracers, showing promising results in positron emission tomography (PET) imaging for tumor detection. The derivative [68Ga]Ga-SB03045 exhibited a tumor uptake comparable to clinically validated tracers, indicating its utility in cancer imaging protocols .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors like this compound can increase levels of active glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and offering therapeutic benefits for diabetes management .

Synthetic Applications

The synthetic routes to produce this compound are versatile, allowing for modifications that enhance desired properties. Various methodologies have been reported, including asymmetric synthesis techniques that leverage its structural features for developing new derivatives with improved biological activities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Computational methods can predict biological activity based on structural modifications, allowing researchers to identify potential therapeutic uses or toxicological risks associated with this compound .

Mechanism of Action

The mechanism of action of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance the compound’s binding affinity to target proteins. The pyrrolidine ring provides structural stability, allowing the compound to effectively interact with enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The table below compares (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate with three analogs:

*Example from EP 4 374 877 A2 patent .

Key Observations:

Stereochemistry : The target compound’s (2S,4R) configuration distinguishes it from enantiomers like (2R,4S), which may exhibit divergent biological interactions due to chiral recognition .

Counterion Impact : The tosylate counterion improves aqueous solubility compared to hydrochloride salts, as seen in ethyl p-toluenesulfonate applications .

Substituent Positioning : Swapping -CN and -F positions (e.g., -F at C2 vs. C4) alters polarity, reflected in longer HPLC retention times (~1.5 min vs. ~1.3 min).

Physicochemical Properties

- Solubility : Tosylate salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) than free bases or hydrochloride salts .

- Stability: Fluorine at C4 enhances metabolic stability compared to non-fluorinated pyrrolidines.

- Synthetic Complexity : The target compound’s synthesis likely mirrors methods in EP 4 374 877 A2, involving nucleophilic fluorination and tosylate salt formation .

Biological Activity

The compound (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate is a member of the pyrrolidine family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

The structure of this compound can be described as follows:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Fluoro Substituent : A fluorine atom at the 4R position, which significantly influences the compound's biological activity.

- Cyano Group : A cyano group at the 2S position, enhancing its reactivity and potential interactions with biological targets.

- p-Toluenesulfonate Moiety : This group acts as a leaving group in various chemical reactions.

Physical Properties

- Molecular Weight : Approximately 245.3 g/mol

- Solubility : Soluble in polar organic solvents, which aids in its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory responses.

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring and substituents significantly affect biological activity. For instance:

- The presence of the fluoro substituent at the 4R position has been linked to increased potency against certain cancer cell lines.

- The cyano group enhances reactivity towards nucleophiles, which may facilitate interactions with biological macromolecules.

Case Studies

- Anticancer Activity

- Inflammation Modulation

- Neuroprotective Effects

Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate?

- Methodological Answer : The compound can be synthesized via salt formation using p-toluenesulfonic acid. A typical procedure involves dissolving the free base [(2S,4R)-4-fluoro-2-cyanopyrrolidine] in a polar solvent (e.g., methanol), followed by dropwise addition of p-toluenesulfonic acid. Precipitation is induced using a poor solvent (e.g., diisopropyl ether), and the product is isolated via filtration . Key considerations include solvent polarity, stoichiometric ratios, and crystallization kinetics to optimize yield and purity.

Q. How is the stereochemical configuration (2S,4R) confirmed for this compound?

- Methodological Answer : Chiral configuration is validated using X-ray crystallography to resolve absolute stereochemistry. Complementary techniques include:

- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to infer spatial arrangements.

- Optical rotation : Comparison with literature values for enantiopure analogs.

- Chiral HPLC : Retention time alignment with standards .

Q. Why is p-toluenesulfonate selected as the counterion in this salt form?

- Methodological Answer : p-Toluenesulfonate enhances stability and crystallinity due to its strong acid character (pKa ~ -2) and hydrophobic aromatic moiety, which promotes lattice energy in the solid state. This counterion also improves solubility in polar aprotic solvents (e.g., DMSO), facilitating formulation for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or polymorphic forms. To address this:

Standardize solvent systems : Use HPLC-grade solvents and control temperature (±0.1°C).

Characterize polymorphs : Perform differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms.

Validate via saturation shake-flask method : Measure equilibrium solubility under controlled conditions .

Q. What computational approaches model the host-guest interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., dipeptidyl peptidase-IV).

- MD simulations : Apply GROMACS to assess stability of ligand-receptor complexes over nanosecond timescales.

- QM/MM calculations : Evaluate electronic interactions at active sites, focusing on fluorine’s electronegativity and steric effects .

Q. How does stereochemistry at the 4R position influence metabolic stability in vitro?

- Methodological Answer :

Design enantiomer pairs : Synthesize (4R)- and (4S)-fluoro analogs.

Incubate with liver microsomes : Monitor degradation via LC-MS/MS, calculating half-life () and intrinsic clearance ().

Correlate with computational data : Use CYP450 docking models to identify stereospecific metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.